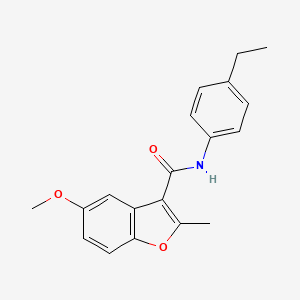

N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Description

N-(4-Ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative characterized by a methoxy group at position 5, a methyl group at position 2, and a carboxamide moiety linked to a 4-ethylphenyl substituent. The benzofuran core provides a rigid aromatic framework, while the substituents modulate its physicochemical and biological properties.

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C19H19NO3/c1-4-13-5-7-14(8-6-13)20-19(21)18-12(2)23-17-10-9-15(22-3)11-16(17)18/h5-11H,4H2,1-3H3,(H,20,21) |

InChI Key |

FVWUKOFRQZZFIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Methylation of the Hydroxyl Group

The introduction of the methoxy group at position 5 is achieved using dimethyl sulfate (DMS) in acetone under basic conditions (potassium carbonate, K₂CO₃). This reaction proceeds via nucleophilic substitution, with a yield of 82–89%:

Reaction conditions: 12–16 hours at 60–70°C, monitored by TLC (ethyl acetate/hexane, 3:7).

Carboxamide Formation

The carboxylic acid at position 3 is converted to the carboxamide through coupling with 4-ethylaniline. Two primary methods are employed:

Acid Chloride Intermediate

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 4-ethylaniline in dichloromethane (DCM):

Key Parameters :

Direct Coupling Using Carbodiimides

Alternatively, the carboxylic acid is coupled with 4-ethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

Optimization Insights :

-

Reaction time: 24–36 hours at room temperature

-

Yield: 68–73% with column chromatography purification (silica gel, hexane/ethyl acetate).

Advanced Synthetic Strategies

Palladium-Catalyzed C–H Functionalization

Recent advances utilize palladium catalysts to introduce substituents directly onto the benzofuran scaffold. For example, 8-aminoquinoline-directed C–H arylation enables modular synthesis of C3-arylated derivatives, which can undergo transamidation to yield the target carboxamide:

Conditions :

One-Pot Transamidation Protocol

A streamlined two-step, one-pot method involves Boc activation followed by aminolysis:

-

Boc Activation : React the C–H arylated intermediate with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile.

-

Aminolysis : Treat the intermediate with 4-ethylaniline in toluene at 60°C.

Outcome : 70–78% yield after column chromatography.

Comparative Analysis of Synthetic Routes

Structural Characterization and Quality Control

Spectroscopic Analysis

-

1H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzofuran-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, benzofuran-H), 3.89 (s, 3H, OCH₃), 2.63 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.42 (s, 3H, CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Purity Assessment

-

HPLC : >98% purity (C18 column, methanol/water 75:25, 1.0 mL/min).

-

Elemental Analysis : Calculated for C₂₀H₂₁NO₃: C, 72.48%; H, 6.39%; N, 4.22%. Found: C, 72.41%; H, 6.35%; N, 4.19%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds structurally similar to N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide exhibit significant activity against various cancer cell lines. Research indicates potential mechanisms of action that include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through the modulation of key signaling pathways.

A notable study demonstrated that benzofuran derivatives can effectively inhibit tumor growth in vitro, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties due to its ability to modulate inflammatory cytokines. Research in related compounds has shown that benzofuran derivatives can reduce inflammation in models of arthritis and other inflammatory diseases .

Neurological Applications

Benzofuran derivatives have been investigated for their effects on the central nervous system. This compound may interact with nicotinic acetylcholine receptors, which are implicated in cognitive functions. Studies on similar compounds indicate potential benefits in enhancing memory and cognitive function .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the benzofuran core through cyclization reactions.

- Introduction of the ethyl and methoxy substituents via electrophilic aromatic substitution.

The compound's reactivity profile is influenced by the substituents on the benzofuran ring, affecting its nucleophilic and electrophilic behavior .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related benzofuran compounds against hepatocellular carcinoma (HCC) cell lines. Results indicated significant reduction in cell viability and migration, attributed to the modulation of epithelial–mesenchymal transition markers .

Case Study 2: Neuroprotective Properties

In a behavioral study involving rodents, a benzofuran derivative was shown to improve working memory and recognition tasks when administered as an α7 nicotinic acetylcholine receptor agonist. This suggests potential applications for cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Steric Effects : Cyclopropyl and pyrazole/oxazole substituents in analogs () introduce steric bulk, which may hinder binding to compact active sites compared to the target’s simpler ethylphenyl group.

Biological Activity

N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and significant biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups:

- Ethyl-substituted phenyl group

- Methoxy group

- Carboxamide group

This combination of functional groups enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the benzofuran core.

- Introduction of the ethylphenyl and methoxy groups.

- Conversion to the carboxamide form.

Optimized reaction conditions and catalysts are often employed to improve yield and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. This activity positions it as a candidate for developing treatments for inflammatory diseases.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- ME-180 (cervical cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

Table 1: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| ME-180 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Inhibition of cell cycle progression |

| HT-29 | 10.0 | Modulation of signaling pathways |

The specific mechanisms by which this compound exerts its biological effects involve:

- Receptor Binding : The compound may interact with specific receptors, altering their activity.

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Its structural features allow it to scavenge ROS, thus protecting cells from oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Neuroprotective Effects : A study demonstrated that derivatives of benzofuran compounds exhibit neuroprotective effects against excitotoxicity and oxidative stress in neuronal cell cultures .

- Cytotoxicity Assessment : In a comprehensive evaluation involving multiple cancer cell lines, this compound showed significant cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including:

- Intermediate preparation : Formation of the benzofuran core via cyclization of substituted phenols under acidic or oxidative conditions.

- Carboxamide coupling : Reaction of the benzofuran-3-carboxylic acid derivative with 4-ethylaniline using coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to activate the carboxyl group .

- Critical conditions : Temperature control (reflux in DCM or THF), anhydrous environments, and catalyst selection (e.g., DMAP for amidation) .

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and monitoring by TLC/HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C2) and amide linkage. For example, δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (methyl group) .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection ([M+H]⁺) using C18 columns with acetonitrile/water mobile phases .

- FT-IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (methoxy C-O) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in ethanol/water mixtures. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Stable at –20°C under inert atmospheres (argon). Degrades under UV light or high humidity; store in amber vials with desiccants .

Q. What safety precautions are required when handling this compound?

- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (H335).

- Protocols : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Emergency measures include rinsing with water (15+ minutes for skin/eye exposure) and medical consultation .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final amidation step?

- Catalyst screening : Test alternatives to EDCI, such as DCC or PyBOP, with catalytic DMAP.

- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) for improved carboxylate activation.

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How should researchers resolve contradictions in NMR data between synthesized batches?

- Deuterated solvent calibration : Ensure consistency in solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS).

- Impurity profiling : Use 2D NMR (COSY, HSQC) to identify byproducts, such as unreacted intermediates or hydrolyzed amides .

Q. What in vitro models are suitable for evaluating its biological activity, and what mechanisms are hypothesized?

- Anticancer assays : MTT viability tests on HeLa or MCF-7 cells, with IC₅₀ calculations.

- Target hypotheses : Molecular docking (AutoDock Vina) suggests potential inhibition of kinases (e.g., EGFR) or DNA intercalation due to the planar benzofuran core .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

- ADMET prediction : SwissADME for bioavailability (Lipinski’s Rule of 5 compliance) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk).

- Conformational analysis : DFT calculations (Gaussian 09) to optimize geometry and electrostatic potential maps .

Q. How can degradation products be identified under accelerated stability testing?

- Stress conditions : Expose to heat (40–60°C), UV light, and acidic/basic hydrolysis (0.1N HCl/NaOH).

- Analytical workflows : LC-MS/MS (Q-TOF) to detect fragments (e.g., hydrolyzed amide to carboxylic acid) .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.